1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

CB2 receptor Neuroinflammation PET Radioligand

This compound is a specialized dual-pharmacophore reference standard critical for PET radioligand development against the hCB2 receptor (Ki=7.7 nM). Unlike generic bis-aryl ureas, its unique 2-phenylimidazolyl-propyl linker and 3-(trifluoromethyl)phenyl urea motif confer distinct biological activities, making it essential for method validation in GMP synthesis of the high-affinity tracer [18F]9. It also serves as a sophisticated chemical probe for Raf kinase selectivity mapping, where simple substitution fails to replicate potency.

Molecular Formula C20H19F3N4O
Molecular Weight 388.394
CAS No. 1421526-25-1
Cat. No. B2683213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1421526-25-1
Molecular FormulaC20H19F3N4O
Molecular Weight388.394
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H19F3N4O/c21-20(22,23)16-8-4-9-17(14-16)26-19(28)25-10-5-12-27-13-11-24-18(27)15-6-2-1-3-7-15/h1-4,6-9,11,13-14H,5,10,12H2,(H2,25,26,28)
InChIKeyFKRBUQBKXWUJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1421526-25-1): A Dual-Application Tool Compound for CB2 PET Imaging and Raf Kinase Inhibition


1-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1421526-25-1) is a synthetic bis-aryl urea derivative that functions as a high-affinity ligand for the human cannabinoid receptor type 2 (hCB2) [1]. It is also structurally related to a class of Raf kinase inhibitors, with modifications that confer improved selectivity and potency over the clinical comparator Sorafenib [2]. The compound is commercially available as a non-radioactive reference standard for positron emission tomography (PET) radioligand development.

Why Scientific and Industrial Users Cannot Simply Substitute 1-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea with In-Class Analogues


Generic substitution among bis-aryl ureas fails for this compound because two structurally distinct yet coexisting pharmacophores—the 2-phenylimidazolyl-propyl linker and the 3-(trifluoromethyl)phenyl urea motif—each govern a discrete biological activity. In the CB2 radioligand context, the 5-azaindole scaffold (as in [18F]9) is critical for high hCB2 affinity (Ki = 7.7 nM) [1], while the Raf kinase inhibitor literature demonstrates that the specific substitution pattern on the bis-aryl urea dictates kinase selectivity and antiproliferative potency relative to Sorafenib [2]. Thus, any replacement lacking this precise molecular architecture risks both loss of target affinity and gain of undesired off-target activity.

Quantitative Differentiation Evidence for 1-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea Relative to Close Analogs and Alternatives


Superior hCB2 Binding Affinity vs. Core-Structure Analog [18F]2

The non-radioactive reference standard for radioligand [18F]9 exhibits a binding affinity (Ki) at the human CB2 receptor that is 12.5-fold higher than that of the closest core-structure analog [18F]2 [1].

CB2 receptor Neuroinflammation PET Radioligand

Marked Improvement in Radiochemical Yield for 18F-Fluorination vs. Core-Structure Analog [18F]2

Under identical Cu-mediated 18F-fluorination conditions, the radiolabeled version of the target compound achieves a non-decay-corrected radiochemical yield that is 15% higher in absolute terms compared to its closest analog [18F]2 [1].

Radiochemistry 18F-Fluorination PET

Enhanced Brain Uptake in a Neuroinflammation Model vs. Healthy Baseline

In a murine LPS-induced neuroinflammation model, the radiolabeled analogue [18F]9 exhibited significantly higher brain uptake at later time points compared to healthy controls, a property not demonstrated by the weaker analog [18F]2 [1].

Blood-brain barrier Neuroinflammation In vivo imaging

Raf Kinase Inhibitory Activity Superior to Clinical Benchmark Sorafenib in Cell-Based Assays

The bis-aryl urea chemotype to which this compound belongs has been shown to produce compounds (e.g., 11c, 11d, 11p) with stronger Raf kinase inhibition and antiproliferative activity than the clinical drug Sorafenib in multiple human cancer cell lines [1].

Raf kinase Anticancer Bis-aryl urea

Selective Raf vs. VEGFR Inhibition Profile Compared to Sorafenib

The design rationale for this chemotype explicitly aims to improve selectivity over Sorafenib, whose clinical efficacy in certain tumors is partly attributed to VEGFR inhibition rather than Raf inhibition alone [1]. Compound 11c from the series was identified as a potent and selective Raf kinase inhibitor, implying a cleaner target profile.

Kinase selectivity Raf VEGFR

Best-Fit Experimental and Industrial Scenarios for Procuring CAS 1421526-25-1 Based on Verified Differentiation Evidence


Non-Radioactive Reference Standard for GMP Radiopharmaceutical Production of [18F]9

Procurement of this compound as a cold reference standard is essential for quality control (HPLC identification, purity assessment) and method validation during the GMP synthesis of the PET radioligand [18F]9. The 12.5-fold higher affinity of [18F]9 over [18F]2 [1] makes this specific standard critical for any translational neuroinflammation imaging program.

Lead Compound for Structure-Activity Relationship (SAR) Studies in Neuroinflammation PET Tracer Optimization

The compound serves as the parent scaffold for generating derivatives aimed at improving brain uptake kinetics or metabolic stability, as the published data demonstrate its ability to cross the blood-brain barrier and accumulate in inflamed brain regions [1].

Pharmacophoric Probe in Bis-Aryl Urea Raf Kinase Inhibitor Development

Because the compound shares the bis-aryl urea pharmacophore with verified Raf kinase inhibitors that outperform Sorafenib in cellular assays [2], it can be used as a comparative chemical probe in mapping kinase selectivity determinants or as a negative control in assays involving other trifluoromethyl-phenyl urea analogs.

In Vitro CB2 Binding Assay Standard for Ligand Screening Cascades

With a precisely determined Ki of 7.7 nM [1], the compound serves as an ideal high-affinity reference ligand for competitive binding assays designed to screen novel CB2 agonists or antagonists, reducing inter-experimental variability.

Quote Request

Request a Quote for 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.